molecular formula C33H36N2O3 B1675959 N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide CAS No. 521310-51-0

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide

Cat. No. B1675959
M. Wt: 508.6 g/mol
InChI Key: JWLZIHLAMJDONF-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide (MBP-PEPA) is an organic compound derived from pyridine and pentanamide. It has been studied for its potential applications in the fields of medicine and biochemistry, as well as its effects on living organisms.

Scientific Research Applications

    Chemodivergent Synthesis

    • Application: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • Method: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
    • Results: This method provides a new approach for the synthesis of N-(pyridin-2-yl)amides .

    Synthesis of N-(Pyridin-2-yl)-Benzamides

    • Application: The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
    • Method: The reaction was performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene .
    • Results: N-(4-methylpyridin-2-yl)benzamide was produced with 78% yield .

    Anti-tubercular Agents

    • Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method: The specific methods of synthesis are not detailed in the search results .
    • Results: The specific results of the anti-tubercular activity evaluation are not detailed in the search results .

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLZIHLAMJDONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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